molecular formula C8H7N5O B14284557 2-[(E)-2H-tetrazol-5-yliminomethyl]phenol

2-[(E)-2H-tetrazol-5-yliminomethyl]phenol

Cat. No.: B14284557
M. Wt: 189.17 g/mol
InChI Key: IULCJGXJOXWRNF-WEVVVXLNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE typically involves the reaction of 2-hydroxybenzaldehyde with 5-amino-1H-tetrazole under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. The Schiff base can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE is unique due to its tetrazole ring, which imparts distinct chemical properties such as enhanced stability and reactivity. This makes it particularly useful in forming metal complexes and in applications requiring robust chemical stability .

Properties

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

2-[(E)-2H-tetrazol-5-yliminomethyl]phenol

InChI

InChI=1S/C8H7N5O/c14-7-4-2-1-3-6(7)5-9-8-10-12-13-11-8/h1-5,14H,(H,10,11,12,13)/b9-5+

InChI Key

IULCJGXJOXWRNF-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=NNN=N2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NNN=N2)O

Origin of Product

United States

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